methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate
Overview
Description
Methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate is a heterocyclic compound that belongs to the class of triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Mechanism of Action
Target of action
The compound belongs to the class of 1,2,4-triazoles, which are known to have diverse biological activities. They are often used in medicinal chemistry as building blocks for various drugs due to their ability to bind to numerous enzymes and receptors in biological systems .
Mode of action
The presence of the bromine atom might enhance its reactivity, allowing it to form strong bonds with its target .
Biochemical pathways
Without specific information, it’s hard to determine the exact biochemical pathways this compound might affect. Many drugs that contain a 1,2,4-triazole moiety are known to interfere with the synthesis of certain biomolecules or disrupt signal transduction pathways .
Result of action
The exact molecular and cellular effects of this compound are unknown without experimental data. Based on its structural similarity to other 1,2,4-triazoles, it might have potential antifungal, antibacterial, or anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate can be synthesized through the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol . The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more efficient and scalable production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The triazole ring can undergo reduction to form dihydrotriazoles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, amines, and thiols. These reactions are typically carried out in polar solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.
Oxidation Reactions: Oxidizing agents, such as potassium permanganate or chromium trioxide, are used under acidic or basic conditions.
Reduction Reactions: Reducing agents, such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted triazoles, depending on the nucleophile used.
Oxidation Reactions: Products include carboxylic acids or aldehydes derived from the oxidation of the methyl group.
Reduction Reactions: Products include dihydrotriazoles formed by the reduction of the triazole ring.
Scientific Research Applications
Methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as a scaffold for drug design.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Comparison with Similar Compounds
Methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate can be compared with other similar compounds, such as:
5-Bromo-1-methyl-1H-1,2,4-triazole: Lacks the carboxylate group, which may affect its reactivity and biological activity.
Methyl 1H-1,2,4-triazole-3-carboxylate:
3-Bromo-1-methyl-1H-1,2,4-triazole: Similar structure but with the bromine atom at a different position, affecting its reactivity and interactions with molecular targets.
By comparing these compounds, the unique features and potential advantages of this compound can be highlighted, such as its enhanced reactivity and potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
methyl 5-bromo-1-methyl-1,2,4-triazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O2/c1-9-5(6)7-3(8-9)4(10)11-2/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAELOVNAGOMSBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)C(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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